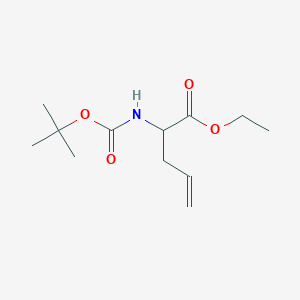
(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an ethyl ester group attached to the carboxylic acid. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester typically involves the protection of the amino group with a Boc group, followed by esterification of the carboxylic acid. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using ethanol and a catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: LiAlH4 in dry ether for ester reduction.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products Formed
Epoxides: and from oxidation.
Alcohols: from reduction.
Free amines: from Boc deprotection.
Scientific Research Applications
(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-tert-Butoxycarbonylamino-pentanoic acid ethyl ester: Similar structure but lacks the double bond in the pent-4-enoic acid moiety.
(2R)-2-tert-Butoxycarbonylamino-hexanoic acid ethyl ester: Similar structure with an additional carbon in the chain.
Uniqueness
(2R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester is unique due to the presence of both the Boc protecting group and the double bond in the pent-4-enoic acid moiety. This combination provides specific reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
InChI |
InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15) |
InChI Key |
SIRQOZVFCRSBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,4-trimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12273594.png)

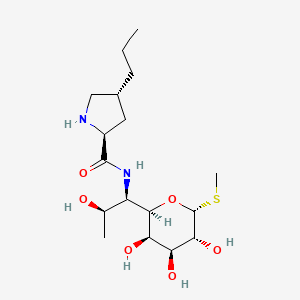

![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)


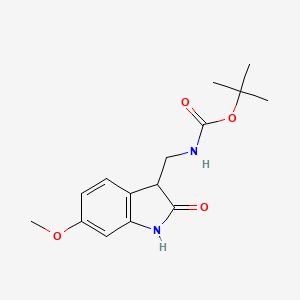
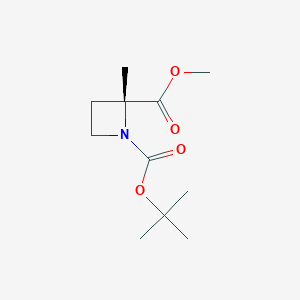
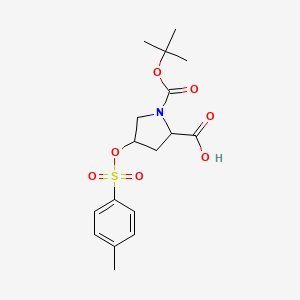
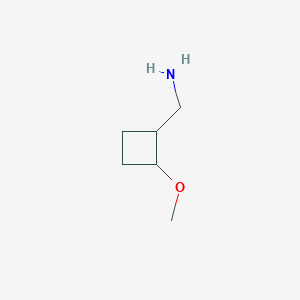
![4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole](/img/structure/B12273645.png)

![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
